molecular formula C14H20N2O4S B7590276 2,3-dimethyl-N-(oxolan-2-ylmethyl)-5-sulfamoylbenzamide

2,3-dimethyl-N-(oxolan-2-ylmethyl)-5-sulfamoylbenzamide

Numéro de catalogue B7590276
Poids moléculaire: 312.39 g/mol
Clé InChI: IIBMWPBZFDSATR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,3-dimethyl-N-(oxolan-2-ylmethyl)-5-sulfamoylbenzamide is a chemical compound with the molecular formula C15H20N2O4S. It is commonly known as TAK-659 and is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is an essential component of the B-cell receptor (BCR) signaling pathway, and its inhibition has shown promising results in the treatment of various diseases, including cancer and autoimmune disorders.

Mécanisme D'action

TAK-659 is a potent and selective inhibitor of 2,3-dimethyl-N-(oxolan-2-ylmethyl)-5-sulfamoylbenzamide, a non-receptor tyrosine kinase that plays a crucial role in B-cell signaling. 2,3-dimethyl-N-(oxolan-2-ylmethyl)-5-sulfamoylbenzamide is essential for the activation and proliferation of B-cells, and its inhibition leads to the suppression of B-cell receptor signaling and subsequent apoptosis of B-cells. This mechanism of action makes TAK-659 a promising therapeutic agent for the treatment of B-cell malignancies and autoimmune disorders.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly absorbed and distributed throughout the body, with peak plasma concentrations reached within 1-2 hours of oral administration. TAK-659 has also been shown to be well-tolerated, with manageable side effects.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of TAK-659 is its specificity for 2,3-dimethyl-N-(oxolan-2-ylmethyl)-5-sulfamoylbenzamide, which makes it an ideal tool for studying the role of 2,3-dimethyl-N-(oxolan-2-ylmethyl)-5-sulfamoylbenzamide in various biological processes. However, one limitation is that its potency may vary depending on the cell type and experimental conditions used. Additionally, TAK-659 may not be suitable for all experimental systems, and alternative 2,3-dimethyl-N-(oxolan-2-ylmethyl)-5-sulfamoylbenzamide inhibitors may need to be used in some cases.

Orientations Futures

There are several potential future directions for the development and use of TAK-659. One area of research is the identification of biomarkers that can predict response to 2,3-dimethyl-N-(oxolan-2-ylmethyl)-5-sulfamoylbenzamide inhibition. Another area is the development of combination therapies that can enhance the efficacy of TAK-659 in the treatment of cancer and autoimmune disorders. Additionally, further studies are needed to fully understand the long-term safety and efficacy of TAK-659 in clinical use.
In conclusion, TAK-659 is a promising therapeutic agent with a specific mechanism of action that has shown efficacy in the treatment of various diseases. Its potential for use in laboratory experiments and future research directions make it an exciting area of study in the field of biomedical research.

Méthodes De Synthèse

The synthesis of TAK-659 involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2,3-dimethylbenzoyl chloride with oxalyl chloride to form 2,3-dimethylbenzoyl oxalyl chloride. This intermediate is then reacted with 2-amino-N-(oxolan-2-ylmethyl)benzamide to form the desired product, TAK-659.

Applications De Recherche Scientifique

TAK-659 has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various types of cancer, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has also shown efficacy in the treatment of autoimmune disorders such as rheumatoid arthritis and systemic lupus erythematosus.

Propriétés

IUPAC Name

2,3-dimethyl-N-(oxolan-2-ylmethyl)-5-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-9-6-12(21(15,18)19)7-13(10(9)2)14(17)16-8-11-4-3-5-20-11/h6-7,11H,3-5,8H2,1-2H3,(H,16,17)(H2,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBMWPBZFDSATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)C(=O)NCC2CCCO2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dimethyl-N-(oxolan-2-ylmethyl)-5-sulfamoylbenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.